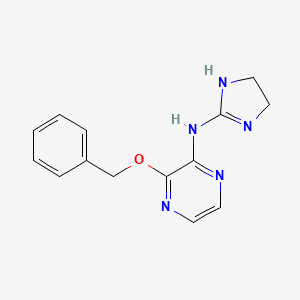
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine is a synthetic organic compound that features a pyrazine ring substituted with a benzyloxy group and an imidazolylamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step might involve nucleophilic substitution reactions where a benzyl alcohol derivative reacts with a halogenated pyrazine.
Formation of the imidazolylamine moiety: This could involve the reaction of a suitable amine with an imidazole derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions might target the imidazole ring or the pyrazine core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzoic acid derivative, while reduction could lead to a fully saturated pyrazine ring.
Scientific Research Applications
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, among others.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyridine-2-amine: Similar structure with a pyridine ring instead of pyrazine.
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)quinoline-2-amine: Features a quinoline ring.
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-2-amine: Contains a benzene ring.
Uniqueness
The uniqueness of 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
CAS No. |
98299-44-6 |
|---|---|
Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-3-phenylmethoxypyrazin-2-amine |
InChI |
InChI=1S/C14H15N5O/c1-2-4-11(5-3-1)10-20-13-12(15-6-7-16-13)19-14-17-8-9-18-14/h1-7H,8-10H2,(H2,15,17,18,19) |
InChI Key |
PJXFDJGCORVLAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=NC=CN=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















